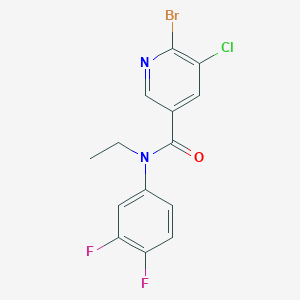

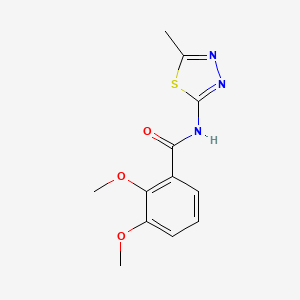

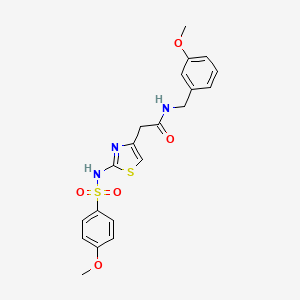

6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a complex process that involves several steps. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, was determined by calculating torsional potential energy for various values of dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ . Quantum chemical calculations were made at the DFT/B3LYP/6–311\u2009+\u2009\u2009+\u2009G (d,p) level of theory .Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide” is complex and detailed. It is part of the larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including “6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide”, are known to undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide” are complex and varied. For instance, the compound has a more lipophilic character than doxorubicin, which determines its affinity for the molecular target and passive transport through biological membranes .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agent

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide: has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent . This application is particularly relevant in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation.

Anti-inflammatory Mediator

This compound acts as an anti-inflammatory mediator by influencing the TLR-2, -4, and -5 response in human monocytes . It plays a role in the canonical Wnt/β-catenin pathway, which is crucial for regulating the inflammatory response. This application is significant for the development of treatments for acute and chronic inflammatory conditions.

Antioxidant Activity

As a derivative of pyrimidine, the compound has shown high antioxidant activity . Antioxidants are vital for protecting cells from damage caused by free radicals, and this property can be harnessed in various therapeutic applications, including the prevention of diseases associated with oxidative stress.

Anti-tubercular Activity

Pyrimidine derivatives, including 6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide , have been designed and synthesized to act as potent anti-tubercular agents . These compounds target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and offer a promising avenue for developing new treatments for this infectious disease.

Pharmaceutical Drug Research

The compound’s structure is conducive to forming hybrids with other pharmacologically active molecules, leading to the creation of novel drugs with enhanced efficacy . This application is crucial in drug research and development, where the compound can serve as a building block for new therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, 6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide is used to develop new synthetic methodologies and create fused ring systems . These systems are often found in biologically active molecules, making the compound valuable for synthesizing a wide range of chemical entities with potential biological applications.

Zukünftige Richtungen

The future directions for research on “6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide” are promising. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-11-5-3-4-10(6-11)8-15-14(18)12-7-13(20-2)17-9-16-12/h3-7,9H,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLJUELMIBVUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)

![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)